

Illuminating Estrogen Receptor Dynamics in Living Cells with FLTX1

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Compound of Interest

Compound Name: FLTX1

Cat. No.: B10824496

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). This innovative probe enables the specific labeling and visualization of estrogen receptors (ERs) within living cells, offering a powerful tool for studying ER biology and for the development of new therapeutic agents. **FLTX1** retains the potent antiestrogenic properties of tamoxifen but is notably devoid of its estrogenic agonistic effects in the uterus, making it a safer and more specific tool for research.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **FLTX1** in labeling estrogen receptors in live cells, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

FLTX1 competitively binds to estrogen receptors, acting as an antagonist to the natural ligand, 17 β -estradiol.^{[2][4]} Its fluorescent properties allow for the direct visualization of ERs in both permeabilized and non-permeabilized cells, facilitating the study of receptor localization, trafficking, and dynamics in real-time.

Quantitative Data

The following tables summarize the key quantitative parameters of **FLTX1**, providing a convenient reference for experimental design.

Table 1: Spectral Properties of **FLTX1**

Property	Value
Excitation Wavelength (λ_{ex})	~475 nm
Emission Wavelength (λ_{em})	~550 nm
Quantum Yield (Φ)	High (exact value not reported)
Photostability	Not reported

Table 2: Binding Affinity and Potency of **FLTX1**

Parameter	Cell Line/System	Value
IC50 (vs. [3H]E2)	Rat Uterine Cytosol	87.5 nM
Binding Affinity (vs. ER α)	In silico (XPGLide score)	-11.55 kcal/mol
IC50 (Luciferase Activity)	MCF7 cells	1.74 μ M
IC50 (Luciferase Activity)	T47D-KBluc cells	0.61 μ M

Experimental Protocols

Protocol 1: Live-Cell Imaging of Estrogen Receptors with **FLTX1**

This protocol describes the general procedure for labeling and imaging estrogen receptors in live cells using **FLTX1**. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

- FLTX1** stock solution (e.g., 10 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

- Cell culture plates or dishes with optical-quality glass bottoms
- Fluorescence microscope equipped with appropriate filters for **FLTX1** (Excitation: ~475 nm, Emission: ~550 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Procedure:

- Cell Plating: Plate cells on glass-bottom dishes at a suitable density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
- Preparation of **FLTX1** Working Solution: Dilute the **FLTX1** stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 1-10 µM is recommended.
- Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the **FLTX1** working solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
- Washing: Remove the **FLTX1**-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets. Acquire images at the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: High-Throughput Screening (HTS) for Estrogen Receptor Modulators

FLTX1 can be utilized in a competitive binding assay format for high-throughput screening of potential estrogen receptor modulators.

Materials:

- **FLTX1**
- ER-positive cells (e.g., MCF-7)
- Compound library

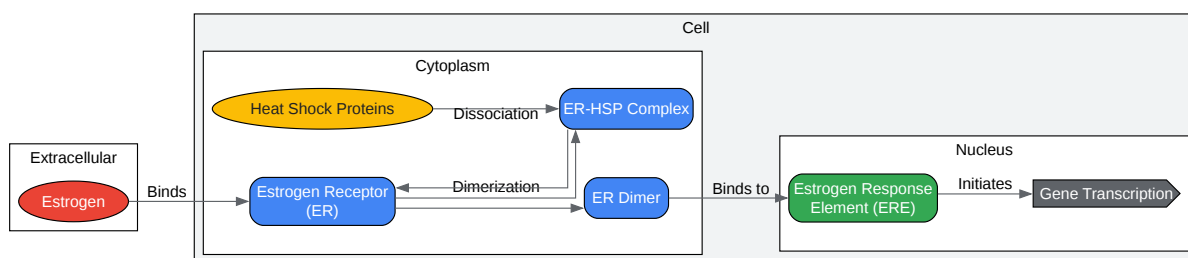
- 384-well or 1536-well microplates
- High-content imaging system or fluorescence microplate reader

Procedure:

- Cell Plating: Seed ER-positive cells into microplates.
- Compound Addition: Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., vehicle, known ER agonist/antagonist).
- **FLTX1** Addition: Add a fixed, predetermined concentration of **FLTX1** to all wells. The concentration should be around the K_d for ER binding to ensure sensitive competition.
- Incubation: Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.
- Signal Detection: Measure the fluorescence intensity in each well using a high-content imager or a fluorescence plate reader.
- Data Analysis: A decrease in **FLTX1** fluorescence intensity indicates that the test compound has displaced **FLTX1** from the estrogen receptor, suggesting it is a potential ER modulator.

Visualizations

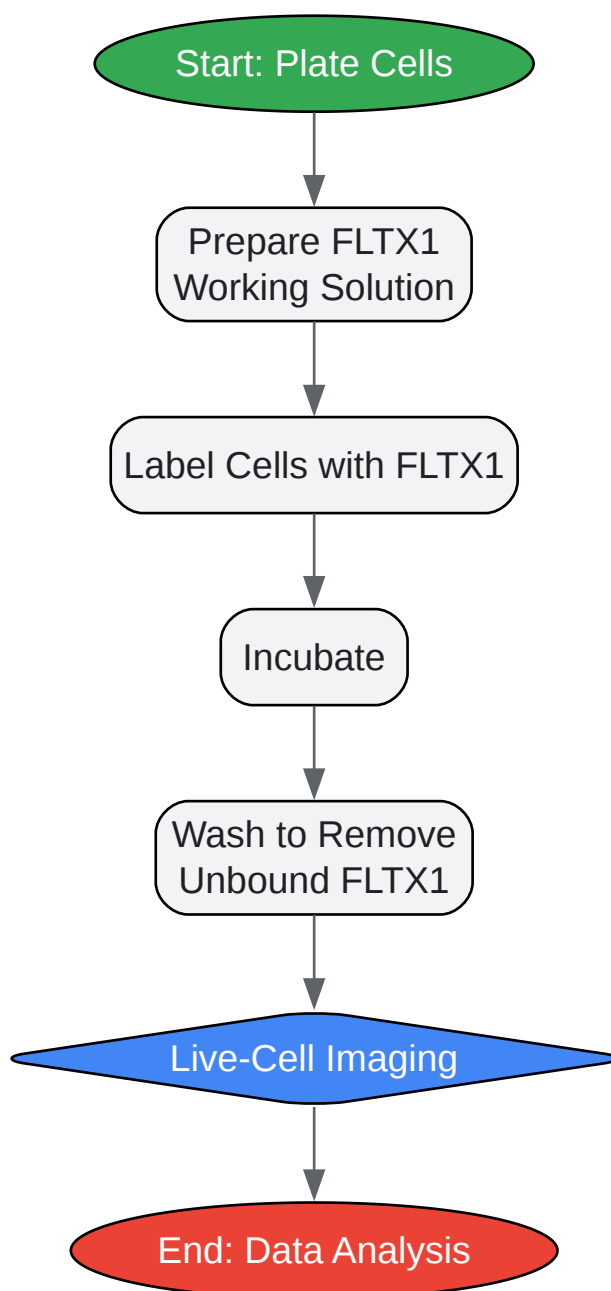
Estrogen Receptor Signaling Pathway



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Caption: Classical estrogen receptor signaling pathway.

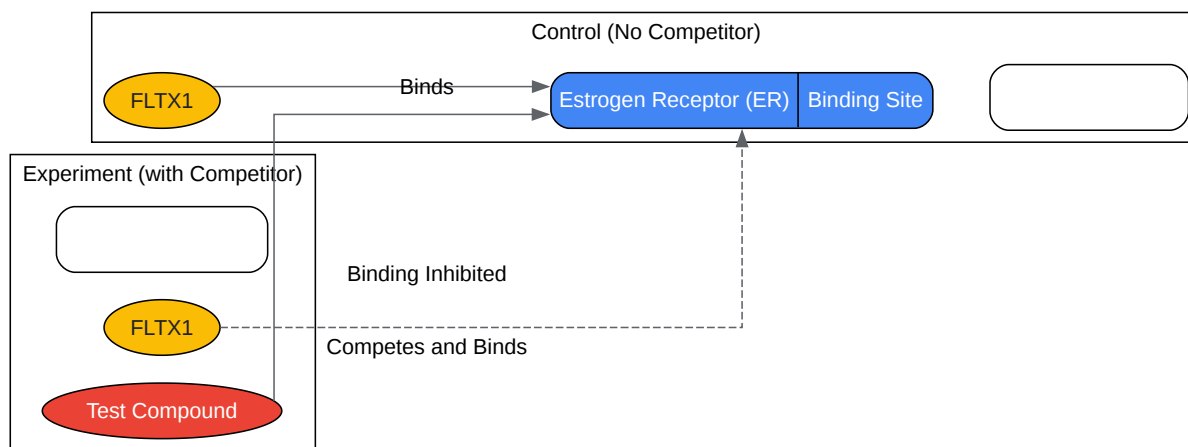
FLTX1 Live-Cell Imaging Workflow



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Caption: Experimental workflow for live-cell imaging with **FLTX1**.

FLTX1 in Competitive Binding Assay



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Caption: Principle of HTS competitive binding assay using **FLTX1**.

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